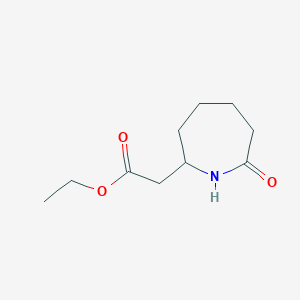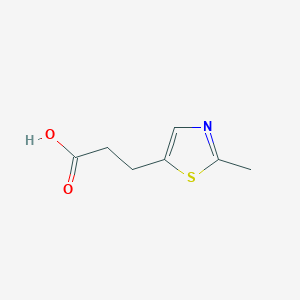
2-Methyl-5-thiazolepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-thiazolecarboxylic acid is a compound with the molecular formula C5H5NO2S. It has an average mass of 143.164 Da and a monoisotopic mass of 143.004105 Da . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-thiazolecarboxylic acid includes a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions, respectively . The compound also contains a carboxylic acid group attached to the 5-position of the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-thiazolecarboxylic acid include a density of 1.4±0.1 g/cm3, a boiling point of 301.2±15.0 °C at 760 mmHg, and a flash point of 136.0±20.4 °C . It also has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 100.9±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition
A study by Yüce et al. (2014) explored the application of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution, revealing its strong adsorption and barrier film formation on the metal surface, which significantly enhances corrosion inhibition efficiency (Yüce et al., 2014).
Anticancer Activity
Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, evaluated as potent anticancer agents. This research identified compounds showing significant anticancer activity against Hepatocellular carcinoma cell lines, underlining the therapeutic potential of thiazole derivatives in oncology (Gomha et al., 2017).
Fungicidal and Antiviral Activities
Zheng et al. (2010) reported on 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction, demonstrating broad-spectrum activities against various fungi and exhibiting excellent potential antivirus activities, highlighting the utility of thiazole derivatives in developing novel pesticides (Zheng et al., 2010).
Drug Discovery and Development
Vaddula et al. (2016) synthesized 5-(2′-indolyl)thiazoles and evaluated their cytotoxicity against selected human cancer cell lines. Certain compounds showed encouraging anticancer activity, suggesting the potential of thiazole compounds in drug development (Vaddula et al., 2016).
Synthetic Methodologies
Durcik et al. (2020) presented an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds serve as new building blocks in drug discovery, emphasizing the versatility of thiazole derivatives in medicinal chemistry (Durcik et al., 2020).
Future Directions
Thiazole derivatives, including 2-Methyl-5-thiazolepropanoic acid, have been recognized for their wide range of biological activities and their potential in drug development . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as developing efficient and green methods for their synthesis .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit or activate biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds are known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWAMOUMQYPGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


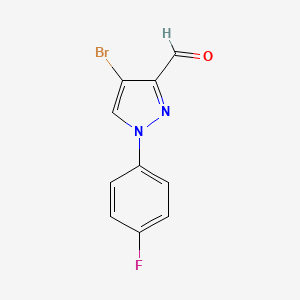
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)
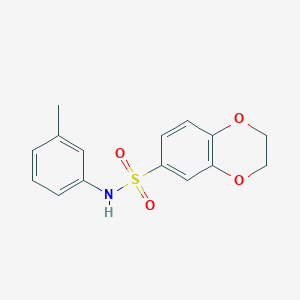

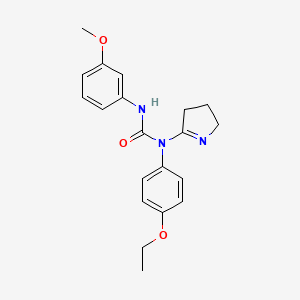
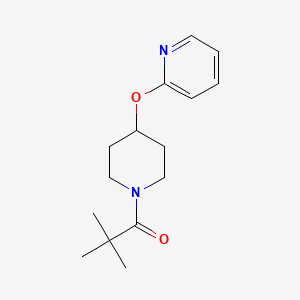
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)


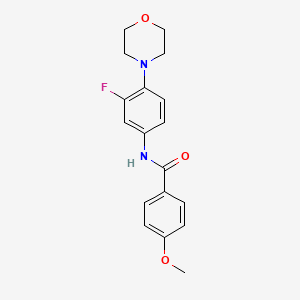
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
